Lipophilicity (XLogP3) Differentiation: 4-Chloro-1,2-diethoxybenzene vs. Non-Chlorinated Parent and Regioisomers
4-Chloro-1,2-diethoxybenzene exhibits a computed XLogP3 of 3.5, representing a lipophilicity increase of 1.1 log units over the non-chlorinated parent 1,2-diethoxybenzene (XLogP3 = 2.4) [1][2]. Among chloro regioisomers, it is the most lipophilic: 1-chloro-3,5-diethoxybenzene (XLogP3 = 3.2) and 2-chloro-1,4-diethoxybenzene (XLogP3 = 3.4) are 0.3 and 0.1 log units lower, respectively [3][4]. This places the target compound at the upper boundary of the lipophilicity range for this isomeric series.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1,2-Diethoxybenzene (CAS 2050-46-6): XLogP3 = 2.4; 2-Chloro-1,4-diethoxybenzene (CAS 52196-74-4): XLogP3 = 3.4; 1-Chloro-3,5-diethoxybenzene (CAS 50375-08-1): XLogP3 = 3.2 |
| Quantified Difference | Δ = +1.1 vs. non-chlorinated parent; Δ = +0.1 to +0.3 vs. chloro regioisomers |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18–2025.09.15); standardized algorithm across all compounds |
Why This Matters
The higher lipophilicity directly impacts membrane permeability predictions, protein-binding estimates, and chromatographic retention, making this regioisomer the preferred choice when maximal logP is desired within the chloro-diethoxybenzene chemical space.
- [1] PubChem. Compound Summary: Benzene, 4-chloro-1,2-diethoxy-. XLogP3 = 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/100703-98-8 (accessed 2026-05-06). View Source
- [2] PubChem. Compound Summary: o-Diethoxybenzene. XLogP3 = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/2050-46-6 (accessed 2026-05-06). View Source
- [3] PubChem. Compound Summary: 1-Chloro-3,5-diethoxybenzene. XLogP3 = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/50375-08-1 (accessed 2026-05-06). View Source
- [4] PubChem. Compound Summary: 2-Chloro-1,4-diethoxybenzene. XLogP3 = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/52196-74-4 (accessed 2026-05-06). View Source
